molecular formula C9H21N3 B3307785 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine CAS No. 933749-62-3

2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine

Cat. No. B3307785
CAS RN: 933749-62-3
M. Wt: 171.28 g/mol
InChI Key: UGPZYJIYGKMADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the use of aminomethyl groups and pyrrolidine rings. Pyrrolidine rings are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine , serve as essential building blocks for drug development. Researchers utilize these compounds to construct novel pharmaceutical agents. Their six-membered piperidine ring, containing one nitrogen and five carbon atoms, contributes to their pharmacological activity . Scientists explore diverse synthetic methods to create substituted piperidines, which can be further functionalized for specific drug targets.

Materials Science and Polymer Chemistry

Piperidines can be incorporated into polymers, enhancing their properties. Researchers investigate their use as monomers or additives in polymerization processes. These modified polymers find applications in drug delivery systems, coatings, and biomaterials.

properties

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)5-6-12-4-3-9(7-10)8-12/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPZYJIYGKMADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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